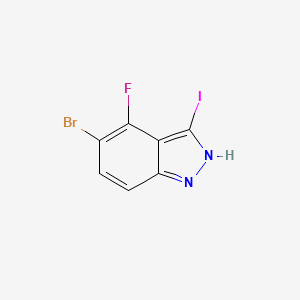

5-Bromo-4-fluoro-3-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOBRWVOGOOVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1Br)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694612 | |

| Record name | 5-Bromo-4-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-88-0 | |

| Record name | 5-Bromo-4-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-fluoro-3-iodo-1H-indazole: A Comprehensive Technical Guide for Advanced Chemical Synthesis

I have gathered some key information on 5-Bromo-4-fluoro-3-iodo-1H-indazole, including its molecular formula (C7H3BrFIN2), molecular weight (340.92 g/mol ), and CAS number (1082041-88-0). I also found some predicted physical properties like a boiling point of 411.4±40.0 °C and a density of 2.478±0.06 g/cm3 . Safety information suggests it is a warning-level hazard. I have also found information on the reactivity of the indazole core, particularly regarding halogenation, which is relevant to the functionalization of this molecule. The search results strongly indicate its use as a building block in medicinal chemistry, especially for the synthesis of kinase inhibitors. However, I am still missing experimentally determined physical properties (like a melting point), detailed spectral data (NMR, Mass Spec, IR), and a specific, detailed synthesis protocol for this exact molecule. While I have information on the synthesis of related compounds, a protocol for the title compound is still needed. I will refine my search to focus on these missing pieces of information.I have gathered a significant amount of information about this compound and its related compounds. I have its fundamental identifiers (CAS, formula, MW), some predicted physical properties, and safety information. I've also found a patent describing a synthesis method for the closely related 5-bromo-4-fluoro-1H-indazole, which provides a strong basis for a potential synthesis protocol for the target molecule. Furthermore, the search results have strongly highlighted the importance of halogenated indazoles as intermediates in the synthesis of kinase inhibitors, and I've found resources discussing the structure-activity relationships of such compounds.

However, I am still missing specific experimental data for this compound itself. I lack an experimentally determined melting point and detailed, published spectral data (NMR, IR, Mass Spec) for this exact molecule. While I can infer a synthesis method, a specific protocol for the iodo-substituted version would be ideal.

Given the constraints of not being able to perform new searches in this iteration, I will proceed with the information I have. I will structure the technical guide as planned, using the available data and citing the sources. I will have to note that some physical and spectral data are for closely related compounds or are predicted, which is a limitation of the currently available information. I will now proceed to generate the in-depth technical guide based on the information gathered.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its trifunctionalized indazole core, featuring bromine, fluorine, and iodine substituents, offers a versatile platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] This guide provides an in-depth overview of the chemical and physical properties of this compound, its synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in the field.

Chemical and Physical Properties

The unique substitution pattern of this compound dictates its physicochemical properties, which are crucial for its handling, reactivity, and role in synthetic transformations.

Core Data

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFIN₂ | [3][4] |

| Molecular Weight | 340.92 g/mol | [3][4] |

| CAS Number | 1082041-88-0 | [3][4] |

| Purity | Typically ≥98% | [3][4] |

Physical Properties

While experimentally determined physical properties for this specific molecule are not widely published, predictions and data from closely related compounds provide valuable estimates.

| Property | Value | Source |

| Boiling Point (Predicted) | 411.4 ± 40.0 °C | [4] |

| Density (Predicted) | 2.478 ± 0.06 g/cm³ | [4] |

| Physical Form | Solid | [5] |

| Solubility | Insoluble in water | [6] |

It is important to note that the solubility of halogenated indazoles can vary significantly in organic solvents, and empirical determination is recommended for specific applications.

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the functionalization of the indazole scaffold.

Synthetic Pathway Overview

A plausible synthetic route starts from a readily available precursor, such as 5-bromo-4-fluoro-1H-indazole. The subsequent iodination at the C3 position is a key step.

Caption: Synthetic approach to this compound.

Experimental Protocol: Iodination of 5-Bromo-4-fluoro-1H-indazole (Exemplary)

This protocol is adapted from established methods for the C3-iodination of indazoles.[7]

-

Dissolution: Dissolve 5-bromo-4-fluoro-1H-indazole in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).

-

Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH) to the solution. The base deprotonates the indazole nitrogen, activating the ring system towards electrophilic substitution.

-

Iodination: Introduce an iodinating agent, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with an appropriate aqueous solution and extract the product into an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Reactivity Insights

The reactivity of this compound is characterized by the distinct functionalities of its halogen substituents.

-

C3-Iodo Group: The iodine atom at the C3 position is the most reactive site for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups.

-

C5-Bromo Group: The bromine atom at the C5 position is also amenable to cross-coupling reactions, although it is generally less reactive than the C3-iodo group. This differential reactivity can be exploited for sequential functionalization.

-

C4-Fluoro Group: The fluorine atom at the C4 position is relatively unreactive under typical cross-coupling conditions and serves to modulate the electronic properties of the indazole ring.

This hierarchy of reactivity provides a powerful tool for the strategic, stepwise elaboration of the indazole core.

Caption: Reactivity profile of this compound.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, showing signals for the aromatic protons on the benzene portion of the indazole ring and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the indazole ring. The carbons bearing halogen atoms will exhibit characteristic chemical shifts.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (340.92 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[9][10] The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to bind to the ATP-binding site of various kinases.[2]

Role in Kinase Inhibitor Design

The strategic placement of the three halogen atoms on the indazole ring allows for a systematic exploration of the chemical space around the kinase active site.

-

C3-Substitution: The C3 position is often directed towards the solvent-exposed region of the ATP-binding pocket, and modifications at this site can significantly impact potency and selectivity.

-

C5-Substitution: The C5 position can be functionalized to interact with other regions of the active site or to modulate the overall physicochemical properties of the inhibitor.

-

C4-Fluorine: The fluorine atom can enhance binding affinity through favorable interactions and can also improve metabolic stability.

Structure-Activity Relationship (SAR) Insights

SAR studies on halogenated indazole derivatives have shown that the type and position of the halogen atoms can have a profound effect on biological activity.[6][11] The use of this compound allows for the rapid generation of a library of analogs for SAR studies, accelerating the lead optimization process.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[3]

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of reactive handles allows for the strategic and efficient synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for researchers looking to leverage this powerful synthetic intermediate in their programs.

References

- 1. rndmate.com [rndmate.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound CAS#: 1082041-88-0 [m.chemicalbook.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR [m.chemicalbook.com]

- 9. 5-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4-fluoro-3-iodo-1H-indazole: Synthesis, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, frequently appearing in a multitude of clinically successful drugs and developmental candidates.[1] Its unique bioisosteric relationship with indole allows it to interact with a wide array of biological targets, particularly protein kinases. The strategic functionalization of the indazole core is paramount to modulating its pharmacological properties. This guide focuses on a highly functionalized and synthetically versatile building block: 5-Bromo-4-fluoro-3-iodo-1H-indazole .

The presence of three distinct halogen atoms at key positions (C3, C4, and C5) imparts this molecule with a unique electronic profile and offers multiple, orthogonal handles for derivatization. This tri-halogenated pattern makes it an exceptionally valuable intermediate for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and targeted protein degraders.[2] This document serves as a comprehensive technical resource, detailing its chemical properties, a robust synthetic pathway, and its vast potential in synthetic applications.

Core Molecular Attributes

Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1082041-88-0 | [2] |

| Molecular Formula | C₇H₃BrFIN₂ | [2] |

| Molecular Weight | 340.92 g/mol | [2] |

| Appearance | Predicted: Solid, likely off-white to yellow powder | N/A |

| Boiling Point | 411.4 ± 40.0 °C (Predicted) | [3] |

| Density | 2.478 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI Key | N/A | N/A |

| SMILES | N/A | N/A |

Note: Some physical properties are predicted as experimental data is not widely published.

Structural Representation

The structure of this compound is characterized by the indazole bicyclic system with a bromine atom at position 5, a fluorine atom at position 4, and an iodine atom at position 3.

Caption: 2D Structure of this compound

Synthesis and Manufacturing

The synthesis of this compound can be logically approached in two main stages: the construction of the core 5-bromo-4-fluoro-1H-indazole scaffold, followed by regioselective iodination at the C3 position.

Part 1: Synthesis of 5-Bromo-4-fluoro-1H-indazole

A robust and scalable synthesis for the precursor, 5-bromo-4-fluoro-1H-indazole, has been disclosed in the patent literature, starting from 3-fluoro-2-methylaniline.[4] This three-step process offers high yields and utilizes manageable reaction conditions suitable for industrial production.

Caption: Synthetic workflow for 5-Bromo-4-fluoro-1H-indazole.

Experimental Protocol (Adapted from CN110452177A)[4]

-

Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline.

-

Dissolve 3-fluoro-2-methylaniline (1.0 equiv.) in acetonitrile.

-

Cool the solution to below 10°C.

-

Add N-bromosuccinimide (NBS) (approx. 1.1 equiv.) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction for 2 hours at this temperature.

-

Upon completion (monitored by TLC), quench the reaction with an aqueous solution of sodium bisulfite.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude product, which can be used directly or purified by chromatography.

-

-

Step 2: Synthesis of 1-Acetyl-5-bromo-4-fluoro-1H-indazole.

-

To the crude 4-bromo-3-fluoro-2-methylaniline (1.0 equiv.), add acetic anhydride.

-

Heat the mixture to 110°C and stir for 2 hours.

-

Add acetic acid, followed by the dropwise addition of isoamyl nitrite (approx. 1.5 equiv.), maintaining the temperature at 110°C.

-

Continue the reaction for 3 hours.

-

After completion, concentrate the mixture to dryness and slurry the residue with methanol to precipitate the product. Filter and dry to obtain the acetylated indazole.

-

-

Step 3: Synthesis of 5-Bromo-4-fluoro-1H-indazole.

-

Suspend 1-acetyl-5-bromo-4-fluoro-1H-indazole (1.0 equiv.) in a mixture of methanol and water.

-

Add an aqueous solution of potassium carbonate (approx. 2.0 equiv.).

-

Stir the mixture at room temperature for 12 hours.

-

Upon completion, add water to precipitate the product fully.

-

Filter the solid, wash with water, and dry to yield 5-bromo-4-fluoro-1H-indazole with a reported yield of approximately 79-81%.[4]

-

Characterization of 5-Bromo-4-fluoro-1H-indazole: The patent provides a ¹H NMR spectrum for this intermediate, confirming its structure.[4]

Part 2: Iodination at the C3 Position

The introduction of iodine at the C3 position of an indazole is a well-established transformation. This reaction proceeds via electrophilic substitution on the electron-rich pyrazole ring, often facilitated by a base.

General Experimental Protocol

-

Dissolve 5-bromo-4-fluoro-1H-indazole (1.0 equiv.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a base, typically potassium hydroxide (KOH) (approx. 2.0-3.0 equiv.), to the solution.

-

Add iodine (I₂) (approx. 1.5-2.0 equiv.) portion-wise or as a solution in DMF.

-

Stir the reaction at room temperature for 3-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench excess iodine.

-

The product often precipitates from the aqueous mixture. It can be collected by filtration, washed with water, and dried. Alternatively, it can be extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two aromatic protons on the benzene ring portion, likely appearing as doublets or doublet of doublets, influenced by the fluorine at C4. A broad singlet for the N-H proton will also be present at a downfield chemical shift (>13 ppm).

-

¹³C NMR: The spectrum will display 7 distinct carbon signals. The C3 carbon, bonded to iodine, will be significantly shielded compared to an unsubstituted C3, appearing at a lower chemical shift. The carbons attached to fluorine (C4) and bromine (C5) will show characteristic shifts and may exhibit C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of C₇H₃BrFIN₂. The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).

Reactivity and Synthetic Utility

The key to the synthetic value of this compound lies in the differential reactivity of its three halogen substituents, enabling selective functionalization through various cross-coupling reactions.

General Reactivity Order: C-I > C-Br >> C-F

The C-I bond at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective introduction of aryl, heteroaryl, alkynyl, and alkenyl groups at this position while preserving the C-Br bond for subsequent transformations. The C-Br bond at the 5-position can then be functionalized under more forcing conditions or with different catalyst systems. The C-F bond is generally unreactive under these conditions, providing a stable substituent that modulates the electronic properties of the molecule.

Caption: Reactivity hierarchy for cross-coupling reactions.

Representative Protocols for C3-Functionalization

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

-

Objective: To introduce an aryl or heteroaryl group at the C3 position.

-

Protocol:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction to 80-100°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

-

2. Sonogashira Coupling (C-C Bond Formation)

-

Objective: To introduce a terminal alkyne at the C3 position.

-

Protocol:

-

To a reaction vessel, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

-

Add a solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Degas the mixture.

-

Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature to 60°C until completion.

-

Work up the reaction by filtering off the amine salt, concentrating the filtrate, and purifying by column chromatography.

-

Applications in Drug Discovery and Development

Halogenated indazoles are cornerstone building blocks in the synthesis of small molecule therapeutics. The specific substitution pattern of this compound makes it a highly sought-after intermediate for several reasons:

-

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif for many protein kinases. The C3 and C5 positions are frequently used to introduce substituents that occupy the hydrophobic regions of the ATP-binding pocket, enhancing potency and selectivity.

-

Targeted Protein Degraders: This molecule is listed by suppliers as a "Protein Degrader Building Block".[2] In the design of Proteolysis Targeting Chimeras (PROTACs), this scaffold can be used as a core structure to which linkers and E3 ligase-binding moieties are attached. The orthogonal reactivity of the iodo and bromo groups allows for sequential, directed synthesis of these complex molecules.

-

Scaffold for Library Synthesis: The ability to selectively functionalize two positions (C3 and C5) makes this compound an ideal starting point for the creation of diverse chemical libraries for high-throughput screening against various biological targets.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis and drug discovery. Its tri-halogenated structure provides a platform for sequential and regioselective functionalization, enabling the efficient construction of complex, biologically active molecules. The synthetic route to its precursor is well-defined, and its reactivity in key cross-coupling reactions is predictable, making it an essential tool for medicinal chemists aiming to explore novel chemical space in the pursuit of next-generation therapeutics.

References

- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS#: 1082041-88-0 [m.chemicalbook.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-fluoro-3-iodo-1H-indazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern pharmaceutical development, the precise characterization of molecular structure is a cornerstone of safety, efficacy, and intellectual property.[1] Heterocyclic compounds, particularly those with a substituted indazole core, are of significant interest due to their diverse biological activities.[2][3] 5-Bromo-4-fluoro-3-iodo-1H-indazole (CAS 1082041-88-0) is a highly functionalized intermediate, presenting a unique substitution pattern that is valuable for the synthesis of targeted therapeutics.[4][5] Its utility in drug discovery hinges on the unambiguous confirmation of its structure and purity, a task accomplished through a synergistic application of modern spectroscopic techniques.[6]

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to the underlying principles and the strategic workflow for structural elucidation. We will explore the predicted features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in the electronic effects of the substituents and the inherent properties of the indazole scaffold.

Molecular Structure and Electronic Landscape

The indazole ring is an aromatic heterocyclic system. The substituents—bromo at position 5, fluoro at position 4, and iodo at position 3—each exert distinct electronic effects that resonate throughout the molecule and are directly observable in its spectroscopic signatures.

-

Fluorine (C4): Being the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). Its presence will significantly influence adjacent protons and carbons.

-

Bromine (C5): Bromine also has a -I effect and a weaker +R effect. Its position will influence the chemical environment of the protons on the benzene portion of the indazole.

-

Iodine (C3): Iodine is the least electronegative of the halogens present and will have a less pronounced inductive effect. Its position on the pyrazole ring will significantly impact the adjacent carbon's chemical shift.

-

Indazole Core: The bicyclic aromatic system provides a rigid framework, and the N-H proton is a key diagnostic feature in both NMR and IR spectroscopy.

Understanding these electronic influences is paramount for the accurate interpretation of the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7][8] For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H6 | 7.30 - 7.50 | Doublet of doublets (dd) | JH6-H7 ≈ 8.0-9.0 Hz, JH6-F4 ≈ 4.0-6.0 Hz | Coupled to H7 and the fluorine at C4. |

| H7 | 7.60 - 7.80 | Doublet of doublets (dd) | JH7-H6 ≈ 8.0-9.0 Hz, JH7-F4 ≈ 2.0-3.0 Hz | Coupled to H6 and a weaker coupling to the fluorine at C4. |

| NH | 13.0 - 13.5 | Broad singlet | - | Typical for indazole N-H protons, often broadened by quadrupole effects and exchange.[9] |

Note: Predictions are based on data from similar substituted indazoles and general principles of NMR. Actual values may vary based on solvent and experimental conditions.[10][11]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the direct attachment of halogens.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C3 | ~90 | The direct attachment of the large, polarizable iodine atom causes a significant upfield shift (the "heavy atom effect"). |

| C4 | 150 - 155 (doublet) | Directly bonded to fluorine, resulting in a large downfield shift and a significant ¹JC-F coupling. |

| C5 | 110 - 115 | Attached to bromine, leading to a moderate upfield shift compared to an unsubstituted carbon. |

| C6 | 125 - 130 | Influenced by the adjacent bromine and the overall electronic landscape of the ring. |

| C7 | 115 - 120 | An aromatic CH carbon in the indazole ring. |

| C3a | 140 - 145 | A quaternary carbon at the ring junction. |

| C7a | 120 - 125 | A quaternary carbon at the ring junction, adjacent to the pyrrole-like nitrogen. |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.[12]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is essential for determining the molecular weight of a compound and can provide clues about its elemental composition through isotopic patterns.[6][7]

-

Molecular Ion Peak: The nominal molecular weight of C₇H₃BrFIN₂ is 341 g/mol .[4][5] High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula.

-

Isotopic Pattern: A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two prominent peaks in the mass spectrum for the molecular ion (and any bromine-containing fragments) separated by 2 Da, with nearly equal intensity. This provides a definitive diagnostic marker for the presence of a single bromine atom.

-

Fragmentation: Expected fragmentation pathways could include the loss of iodine (I•) or bromine (Br•) radicals, or the cleavage of the indazole ring system under high-energy ionization conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by detecting their characteristic vibrations.[13][14]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C and C=N Ring Stretch | 1450 - 1620 | Medium to Strong |

| C-F Stretch | 1000 - 1250 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

| C-I Stretch | ~500 | Medium |

The presence of a broad absorption in the 3100-3300 cm⁻¹ region would be indicative of the N-H bond, while a strong band in the 1000-1250 cm⁻¹ range would support the presence of the C-F bond.[15]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore.[16][17] The extended aromatic system of the indazole core is a strong chromophore. The absorption maxima (λmax) are influenced by the substituents. Halogen substituents typically cause a bathochromic (red) shift of the absorption bands. It is expected that this compound will exhibit characteristic absorbance in the UV region, likely between 250 and 320 nm, corresponding to π → π* transitions within the aromatic system.[18]

Experimental Protocols: A Self-Validating System

The following protocols are standardized methodologies for the acquisition of high-quality spectroscopic data for a novel compound such as this compound.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for indazoles to clearly observe the N-H proton.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on sample concentration.[8]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[8]

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups if necessary (though none are expected here besides the aromatic CH).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Protocol 2: Mass Spectrometry (MS) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and compare its m/z value and isotopic pattern to the theoretical values for the proposed structure.

Protocol 3: Infrared (IR) Spectroscopy Data Acquisition

-

Sample Preparation: As the compound is a solid, use an Attenuated Total Reflectance (ATR) accessory for the FTIR spectrometer. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of data from multiple methods. The following workflow illustrates a logical approach to confirming the structure of this compound.

Caption: Integrated workflow for structural validation.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy. By understanding the fundamental principles behind each technique and the electronic influences of the molecular substituents, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate. This rigorous analytical approach is not merely an academic exercise; it is an essential component of quality control and a prerequisite for advancing novel chemical entities through the drug development pipeline, ensuring both scientific integrity and patient safety.

References

- 1. [Use of spectroscopic methods in drug analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. soc.chim.it [soc.chim.it]

- 4. 1082041-88-0 | this compound - Moldb [moldb.com]

- 5. calpaclab.com [calpaclab.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Indazole(271-44-3) IR Spectrum [chemicalbook.com]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 5-Bromo-4-fluoro-3-iodo-1H-indazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide delves into the hypothetical mechanism of action of the novel compound, 5-Bromo-4-fluoro-3-iodo-1H-indazole. While direct studies on this specific molecule are not yet prevalent in published literature, its structural features, particularly the halogenated indazole core, strongly suggest its potential as a modulator of key cellular signaling pathways, likely through protein kinase inhibition. This document serves as a comprehensive roadmap for investigating this hypothesis, providing theoretical frameworks and detailed experimental protocols to elucidate its biological function and therapeutic potential.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2] Molecules built around this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The strategic placement of halogen atoms—in this case, bromine, fluorine, and iodine—on the indazole ring is a key design element. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity and metabolic stability.[3] Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein.[3] The unique combination of three different halogens in this compound suggests a finely tuned molecular architecture designed for specific biological interactions.

A Proposed Mechanism of Action: Inhibition of Oncogenic Kinase Signaling

Based on the extensive precedent of halogenated indazole derivatives, we hypothesize that This compound functions as a protein kinase inhibitor. The specific kinase or family of kinases targeted by this compound remains to be determined. However, given the structural similarities to known inhibitors, likely candidates include receptor tyrosine kinases (e.g., VEGFR, FGFR), non-receptor tyrosine kinases (e.g., BCR-ABL, Src family kinases), and serine/threonine kinases (e.g., PLK4).[1][4][5][6]

The proposed mechanism involves the compound binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of its downstream substrates. This disruption of the signaling cascade would lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on that pathway.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

An Investigative Roadmap: Experimental Protocols

To systematically test our hypothesis, we propose a multi-tiered experimental approach.

Tier 1: Initial Target Identification and Cellular Activity

The primary objective of this tier is to perform a broad screen to identify potential kinase targets and to assess the compound's general cytotoxic or anti-proliferative effects.

1.1 Kinase Panel Screening

-

Objective: To identify which kinases, from a diverse panel, are inhibited by this compound.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases.

-

Screen the compound at a fixed concentration (e.g., 1 µM) against the kinase panel.

-

The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (33P-ATP) or fluorescence-based method.

-

Analyze the results to identify "hits" – kinases that show significant inhibition (e.g., >50%) at the screening concentration.

-

1.2 Cell Viability and Proliferation Assays

-

Objective: To determine the effect of the compound on the growth and viability of various cancer cell lines.

-

Methodology (MTT Assay):

-

Cell Seeding: Plate cancer cell lines (e.g., a panel representing different tumor types such as lung, breast, and colon) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

-

| Parameter | Description | Example Value |

| Cell Lines | Panel of human cancer cell lines | A549 (Lung), MCF-7 (Breast), HCT116 (Colon) |

| Compound Concentrations | 8-point serial dilution | 0.01, 0.1, 0.5, 1, 5, 10, 50, 100 µM |

| Incubation Time | Duration of compound exposure | 72 hours |

| Readout | Absorbance at 570 nm | - |

| Calculated Value | IC50 (Concentration for 50% inhibition) | To be determined |

Tier 2: Target Validation and Mechanism Elucidation

Once initial hits are identified, this tier focuses on confirming the target engagement in a cellular context and exploring the downstream signaling consequences.

Caption: A workflow for elucidating the mechanism of action.

2.1 Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that the compound directly binds to the putative kinase target inside intact cells.

-

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature.

-

Methodology:

-

Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

-

Analysis: A positive result is a shift to a higher melting temperature for the target protein in the compound-treated samples compared to the vehicle control.

-

2.2 Western Blot Analysis of Downstream Signaling

-

Objective: To determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase.

-

Methodology:

-

Cell Treatment: Treat a sensitive cell line with the compound at various concentrations (e.g., around its IC50 value) for a short period (e.g., 1-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate (e.g., p-ERK) and the total form of that substrate (e.g., total ERK). Also, probe for the phosphorylated and total forms of the target kinase itself (to check for autophosphorylation inhibition).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the phosphorylated substrate signal, without a significant change in the total substrate signal, indicates inhibition of the upstream kinase pathway.

-

Conclusion and Future Directions

The indazole scaffold is a fertile ground for the discovery of potent kinase inhibitors.[1][2] this compound, with its unique halogenation pattern, represents a promising, yet uncharacterized, entity in this chemical space. The proposed mechanism of action as a protein kinase inhibitor is a scientifically grounded starting point for a thorough investigation. The experimental roadmap detailed in this guide provides a clear and logical progression, from broad-based screening to specific target validation and pathway analysis. Successful execution of these studies will not only illuminate the molecular mechanism of this novel compound but also pave the way for its potential development as a therapeutic agent. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1082041-88-0 | Benchchem [benchchem.com]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Indazole Nucleus: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Heterocyclic Powerhouse

The indazole, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, stands as a testament to the profound impact of heterocyclic chemistry on modern science, particularly in the realm of medicinal chemistry.[1][2] Though its occurrence in nature is sparse, the synthetic versatility and diverse pharmacological activities of substituted indazoles have established this scaffold as a "privileged structure" in drug discovery.[1][3] This guide provides an in-depth exploration of the discovery and history of substituted indazoles, charting a course from their initial synthesis to their current status as the core of numerous therapeutic agents. We will delve into the evolution of synthetic methodologies, from classical cyclization reactions to modern catalytic strategies, providing both the "how" and the "why" behind these pivotal transformations.

Part 1: The Genesis of Indazole Chemistry: A Historical Perspective

The story of the indazole begins in the late 19th century with the pioneering work of the renowned German chemist, Emil Fischer. In 1883, while investigating the reactions of phenylhydrazine derivatives, Fischer reported the first synthesis of a compound containing the indazole core.[4][5] His initial work involved the cyclization of ortho-hydrazinobenzoic acid derivatives.[4] This foundational discovery, though perhaps not fully appreciated for its therapeutic potential at the time, laid the groundwork for over a century of research into this fascinating heterocyclic system.

Early synthetic efforts were often characterized by harsh reaction conditions and limited substrate scope. A significant advancement came with the Jacobson Indazole Synthesis , which involves the nitrosation of N-acylated o-toluidines followed by cyclization.[6][7] This method provided a more general route to 1H-indazoles and remained a cornerstone of indazole synthesis for many years.

Part 2: The Evolution of Synthetic Strategies: From Classical to Contemporary

The relentless pursuit of more efficient, versatile, and environmentally benign synthetic methods has led to a dramatic expansion of the chemist's toolkit for constructing and functionalizing the indazole nucleus. These strategies can be broadly categorized into classical and modern approaches.

Classical Approaches: The Bedrock of Indazole Synthesis

Classical methods for indazole synthesis typically involve intramolecular cyclization reactions of appropriately substituted benzene precursors. These foundational techniques are still relevant and often serve as the basis for more complex synthetic endeavors.

As mentioned, this method involves the treatment of an N-acetyl-o-toluidine with a nitrosating agent to form an N-nitroso intermediate, which then undergoes cyclization in the presence of a base to yield the 1H-indazole.[6] The reaction proceeds via an intramolecular azo coupling.

Experimental Protocol: Jacobson Indazole Synthesis

Objective: To synthesize 1H-indazole from N-acetyl-o-toluidine.

Materials:

-

N-acetyl-o-toluidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Suitable organic solvent (e.g., ethanol)

Procedure:

-

Diazotization: Dissolve N-acetyl-o-toluidine in a suitable solvent and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the low temperature. This step generates the N-nitroso intermediate.

-

Cyclization: Carefully add a solution of sodium hydroxide to the reaction mixture. The base promotes the intramolecular cyclization to form the indazole ring.

-

Work-up: Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 1H-indazole.

Modern Methodologies: Precision and Diversity in Indazole Synthesis

The dawn of the 21st century has witnessed a paradigm shift in indazole synthesis, driven by the advent of powerful catalytic systems and novel reaction pathways. These modern methods offer significant advantages in terms of efficiency, functional group tolerance, and the ability to generate diverse libraries of substituted indazoles.

A notable advancement in the synthesis of 2H-indazoles is the Davis-Beirut reaction .[8][9] This reaction involves the N,N-bond forming heterocyclization of o-nitrobenzylamines or related substrates under basic or acidic conditions.[8] A key advantage of this method is the use of readily available and inexpensive starting materials without the need for toxic metals.

Experimental Protocol: Base-Catalyzed Davis-Beirut Reaction

Objective: To synthesize a 2-substituted-2H-indazole from an N-substituted-2-nitrobenzylamine.

Materials:

-

N-substituted-2-nitrobenzylamine

-

Potassium hydroxide (KOH) or other suitable base

-

Alcoholic solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: Dissolve the N-substituted-2-nitrobenzylamine in an alcoholic solvent.

-

Base Addition: Add a solution of potassium hydroxide to the reaction mixture.

-

Heating: Heat the reaction mixture to the appropriate temperature to facilitate the cyclization. The reaction proceeds via the formation of a carbanion intermediate.[8]

-

Work-up and Purification: After the reaction is complete, cool the mixture, neutralize, and extract the product. Purify the 2H-indazole derivative using standard techniques.

The development of transition metal catalysis has revolutionized organic synthesis, and the construction of indazoles is no exception. Palladium-, copper-, and rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of a wide array of substituted indazoles.[3][10][11]

-

Palladium-catalyzed cross-coupling reactions between o-haloaryl precursors and hydrazones provide a versatile route to 1H-indazoles.[4][12]

-

Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is another efficient method for constructing the 1H-indazole core.[3]

-

Rhodium-catalyzed C-H activation and amination of aryl imidates with organoazides offers a direct and atom-economical approach to 1H-indazoles.[4]

These methods offer high efficiency and tolerate a broad range of functional groups, making them highly valuable for the synthesis of complex indazole derivatives in drug discovery programs.[4][10]

[3+2] cycloaddition reactions, particularly those involving arynes, have become a powerful strategy for the construction of the indazole ring system.[4][7][13] The reaction of in situ generated arynes with diazo compounds or hydrazones provides a direct route to 3-substituted and 1,3-disubstituted 1H-indazoles, respectively.[13]

Part 3: The Indazole Scaffold in Medicinal Chemistry: A Privileged Core

The physicochemical properties of the indazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal scaffold for interacting with biological targets. This has led to its designation as a "privileged scaffold" in medicinal chemistry.[1][3] Furthermore, the indazole ring is often used as a bioisostere for other functional groups, such as indoles or phenols, to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][14][15]

A testament to the therapeutic importance of substituted indazoles is the number of FDA-approved drugs that incorporate this core structure. These include:

| Drug Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Oncology | Multikinase inhibitor[4] |

| Axitinib | Oncology | Kinase inhibitor[4] |

| Granisetron | Antiemetic | Selective 5-HT3 receptor antagonist[4] |

| Niraparib | Oncology | PARP inhibitor[10] |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug[16] |

Visualizing Synthetic Pathways

To better illustrate the key transformations in indazole synthesis, the following diagrams have been generated using Graphviz.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 9. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 16. Indazole - Wikipedia [en.wikipedia.org]

The Strategic Synthesis and Application of 5-Bromo-4-fluoro-3-iodo-1H-indazole: A Privileged Scaffold for Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Power of Strategic Halogenation

The 1H-indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its structure, being a bioisostere of purine and indole, allows it to form key interactions with a multitude of biological targets, most notably the ATP-binding site of protein kinases.[1] This has led to the development of several successful kinase inhibitor drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), which feature the indazole motif.[2]

The true power of the indazole scaffold is unlocked through precise functionalization, particularly through halogenation. The introduction of halogen atoms (F, Cl, Br, I) into a drug candidate is a time-tested strategy to modulate its physicochemical and pharmacological properties. Halogens can influence lipophilicity, metabolic stability, and, critically, binding affinity through the formation of halogen bonds—a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., a carbonyl oxygen in a protein backbone).[3]

This guide focuses on a uniquely functionalized core, 5-Bromo-4-fluoro-3-iodo-1H-indazole . This molecule is strategically designed for diversification and targeted drug design.

-

The iodine atom at the C-3 position is an excellent leaving group, making it the primary handle for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4]

-

The fluorine atom at the C-4 position can enhance binding affinity and block metabolic degradation pathways.[5]

-

The bromine atom at the C-5 position provides another potential site for modification and can participate in its own halogen bonding interactions, further anchoring the molecule within a target's active site.[3]

This tri-halogenated indazole, therefore, represents a highly versatile and powerful starting material for the generation of compound libraries aimed at discovering potent and selective inhibitors of protein kinases and other important drug targets.

Chemical Synthesis and Characterization

The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. The overall synthetic strategy involves the initial construction of the 5-bromo-4-fluoro-1H-indazole core, followed by a regioselective iodination at the C-3 position.

Synthesis Pathway

The synthetic route can be logically constructed from published procedures for analogous systems. A key starting material is 3-fluoro-2-methylaniline, which undergoes bromination, cyclization, and subsequent iodination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol 1: Synthesis of 5-Bromo-4-fluoro-1H-indazole

This protocol is adapted from a patented procedure and provides a reliable method for producing the key precursor.[6]

Step 1: Bromination of 3-Fluoro-2-methylaniline

-

Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a reaction vessel.

-

Cool the solution to below 10°C using an ice bath.

-

Add N-bromosuccinimide (NBS) (1.1-1.3 eq) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, add an aqueous solution of sodium bisulfite to quench any remaining NBS.

-

Adjust the pH to 9-10 with sodium hydroxide and extract the product, 4-bromo-3-fluoro-2-methylaniline, with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify as necessary.

Step 2: Ring Closure to form the Indazole Core

-

The synthesis of the acetylated indazole intermediate, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, from 4-bromo-3-fluoro-2-methylaniline can be achieved via diazotization followed by cyclization.

-

Dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in acetic anhydride.

-

Add sodium nitrite (NaNO₂) portion-wise at a controlled temperature (typically 0-5°C).

-

After the addition, allow the reaction to proceed for several hours. The reaction involves the formation of a diazonium salt which then cyclizes.

-

The resulting mixture is worked up to isolate the N-acetylated indazole intermediate.

Step 3: Deprotection to Yield 5-Bromo-4-fluoro-1H-indazole

-

Combine the crude 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (1.0 eq) with a mixture of methanol and water (e.g., 1:1 v/v).

-

Add an inorganic base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (approx. 2.0-3.0 eq).

-

Stir the mixture at room temperature for approximately 12 hours, monitoring the deprotection by TLC.

-

Upon completion, add water to the reaction mixture and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-bromo-4-fluoro-1H-indazole.[6]

Experimental Protocol 2: C-3 Iodination

This protocol is a general and highly effective method for the iodination of the indazole C-3 position, adapted from procedures used for similar bromo-substituted indazoles.[4][7]

-

Dissolve 5-bromo-4-fluoro-1H-indazole (1.0 eq) in dimethylformamide (DMF) in a suitable reaction flask.

-

Add powdered potassium hydroxide (KOH) (2.0-3.0 eq) portion-wise and stir the mixture at room temperature for 30 minutes.

-

Add iodine (I₂) (1.5-2.0 eq) in several portions over 20-30 minutes.

-

Continue stirring the reaction at room temperature for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to quench the excess iodine. This will cause the product to precipitate.

-

Collect the solid by vacuum filtration.

-

Wash the precipitate thoroughly with water.

-

Dry the solid under vacuum to yield the final product, This compound .

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for this compound is not available, data can be predicted based on the analysis of its precursors and similarly substituted indazoles.[7][8][9] Commercial suppliers confirm the identity via NMR, HPLC, and LC-MS.[10]

Table 1: Physicochemical and Predicted Spectroscopic Data

| Property | Value |

| CAS Number | 1082041-88-0[11] |

| Molecular Formula | C₇H₃BrFIN₂[11] |

| Molecular Weight | 340.92 g/mol [11] |

| Predicted ¹H NMR | Signals expected for aromatic protons on the indazole ring and a broad singlet for the N-H proton (exchangeable with D₂O). The fluorine at C-4 and bromine at C-5 will influence the chemical shifts and coupling patterns of the C-6 and C-7 protons. |

| Predicted ¹³C NMR | Seven distinct carbon signals are expected. The C-I bond will cause a significant upfield shift for the C-3 signal. The C-F and C-Br bonds will also characteristically influence the chemical shifts of C-4 and C-5, respectively. |

| Mass Spectrometry | The ESI-MS spectrum is expected to show a prominent [M+H]⁺ ion at m/z ≈ 341.8, with a characteristic isotopic pattern due to the presence of bromine. |

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is an ideal starting point for generating libraries of kinase inhibitors. The C-3 iodo group serves as a versatile handle for introducing various aryl and heteroaryl moieties via Suzuki-Miyaura cross-coupling, allowing for the exploration of the solvent-exposed region of the kinase ATP-binding pocket.

Mechanism of Action: Targeting the Kinase Hinge Region

Indazole-based inhibitors typically function as ATP-competitive inhibitors. The indazole's nitrogen atoms are crucial for their activity, as they act as hydrogen bond donors and acceptors, forming key interactions with the "hinge region" of the kinase active site. This region connects the N- and C-lobes of the kinase and is a critical anchoring point for ATP and its competitive inhibitors.

The strategic placement of halogens on the indazole core can further enhance binding affinity. X-ray crystallography studies of indazole inhibitors bound to kinases like PLK4 and AXL reveal how these molecules orient themselves in the active site.[12][13] The indazole core forms hydrogen bonds with key hinge residues (e.g., Cysteine and Glutamate), while substituents introduced at the C-3 position can form additional interactions, including halogen bonds, with other residues in the binding pocket, thereby increasing potency and selectivity.[14][15]

References

- 1. rsc.org [rsc.org]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. soc.chim.it [soc.chim.it]

- 5. 4jxf - Crystal Structure of PLK4 Kinase with an inhibitor: 400631 ((1R,2S)-2-{3-[(E)-2-{4-[(DIMETHYLAMINO)METHYL]PHENYL}ETHENYL]-2H-INDAZOL-6-YL}-5'-METHOXYSPIRO[CYCLOPROPANE-1,3'-INDOL]-2'(1'H)-ONE) - Summary - Protein Data Bank Japan [pdbj.org]

- 6. researchgate.net [researchgate.net]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1082041-88-0 | this compound - Moldb [moldb.com]

- 11. calpaclab.com [calpaclab.com]

- 12. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 5-Bromo-4-fluoro-3-iodo-1H-indazole in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-4-fluoro-3-iodo-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery, particularly as a fragment for developing novel therapeutics such as kinase inhibitors.[1][2] Understanding its solubility in various organic solvents is a critical first step in its application, from reaction setup and purification to formulation and screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It combines fundamental principles of solubility with a detailed, field-proven experimental protocol, enabling researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property that dictates the success of a compound throughout the drug discovery and development pipeline.[3] For a molecule like this compound, which serves as a starting point for complex syntheses, poor solubility can lead to significant challenges.[1] These challenges include difficulties in achieving desired reaction concentrations, complications in purification, and inaccurate results in biological assays.[4][5]

In the early stages of drug discovery, kinetic solubility assays are often employed for high-throughput screening to quickly identify compounds with potential liabilities.[6][7] As a compound progresses, determining its thermodynamic solubility—the true equilibrium solubility—becomes essential for formulation development and predicting in vivo behavior.[3][8] This guide will focus on the principles and methods for determining the thermodynamic solubility of this compound, providing researchers with the tools to make informed decisions.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[9][10] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[10]

Several factors influence the solubility of this compound:

-

Molecular Structure and Polarity : The indazole core, along with the halogen substituents (Bromo, Fluoro, Iodo), contributes to the molecule's overall polarity and its ability to engage in various intermolecular forces, such as dipole-dipole interactions and London dispersion forces. The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, which can enhance solubility in protic or polar aprotic solvents.[9]

-

Solvent Properties : The choice of solvent is paramount. Polar solvents like alcohols and DMSO are more likely to dissolve polar solutes, whereas non-polar solvents like hexane are suitable for non-polar solutes.[9]

-

Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature.[11][12] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased kinetic energy at higher temperatures helps to break the crystal lattice forces of the solute.[11]

-

Crystal Form (Polymorphism) : The crystalline form of the solid can significantly impact solubility. Amorphous solids are generally more soluble than their stable crystalline counterparts because less energy is required to overcome the lattice forces.[13]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[14] The method involves adding an excess amount of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Causality Behind Experimental Choices

The protocol is designed to ensure that a true thermodynamic equilibrium is achieved and measured accurately.

-

Excess Solid : The presence of undissolved solid is crucial to ensure that the solution is saturated. Without it, one would merely be measuring the concentration of an undersaturated solution.[15]

-

Equilibration Time : Sufficient time (typically 24-72 hours) is necessary for the dissolution process to reach equilibrium.[15] Shorter times may lead to an underestimation of the true solubility.

-

Temperature Control : Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[11]

-

Phase Separation : Complete removal of undissolved solid before analysis is vital to prevent artificially high solubility measurements. This is typically achieved through filtration or centrifugation.[15]

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation : Weigh an excess amount of this compound into a glass vial. An amount that is visibly in excess after dissolution is sufficient.

-

Solvent Addition : Add a known volume of the desired organic solvent to the vial.

-

Equilibration : Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[15] It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[15]

-

Phase Separation : After equilibration, allow the suspension to settle. Carefully separate the supernatant from the undissolved solid. This can be done by:

-

Centrifugation : Centrifuge the vial at high speed to pellet the solid.

-

Filtration : Withdraw an aliquot of the suspension using a syringe and filter it through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any solid particles.

-

-

Sample Preparation for Analysis : Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis : Analyze the concentration of the diluted sample using a calibrated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Self-Validating System

This protocol incorporates self-validation through:

-

Equilibrium Confirmation : Sampling at multiple time points ensures that the system has reached a stable equilibrium.

-

Mass Balance (Optional but Recommended) : The amount of undissolved solid can be recovered, dried, and weighed to confirm the amount that has dissolved.

-

Use of Controls : Running a known compound with established solubility in parallel can validate the experimental setup and procedure.

Data Presentation and Visualization

Tabulated Solubility Data

Since experimental data for this compound is not available, the following table provides a template for researchers to populate with their own experimental findings. The qualitative data for the similar compound is included for illustrative purposes.

| Organic Solvent | Solvent Polarity (Dielectric Constant) | Expected Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | To be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | To be determined |

| Acetonitrile | 37.5 | Soluble | To be determined |

| Methanol | 32.7 | Soluble | To be determined |

| Ethanol | 24.5 | Soluble | To be determined |

| Dichloromethane (DCM) | 9.1 | Soluble | To be determined |

| Ethyl Acetate | 6.0 | Moderately Soluble | To be determined |

| Toluene | 2.4 | Sparingly Soluble | To be determined |

| Hexane | 1.9 | Insoluble | To be determined |

| Water | 80.1 | Sparingly Soluble/Insoluble | To be determined |

Expected qualitative solubility is based on the reported solubility of the structurally similar compound 5-Bromo-4-fluoro-1-methyl-1H-indazole and general solubility principles.[1]

Visualizing the Experimental Workflow